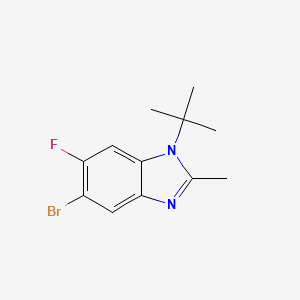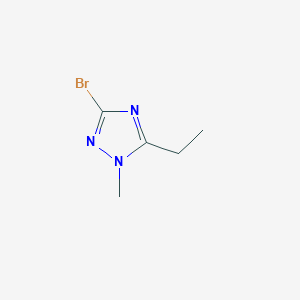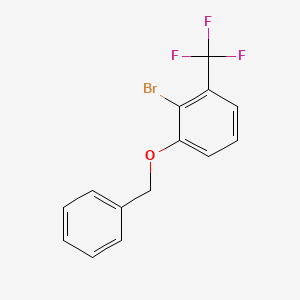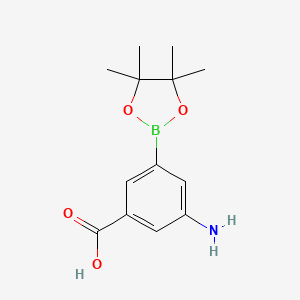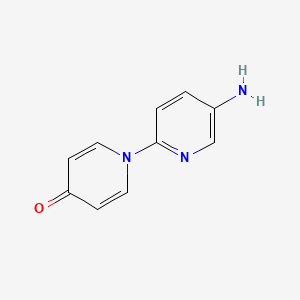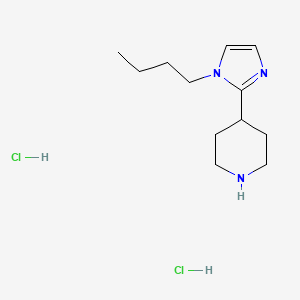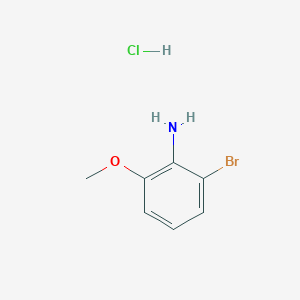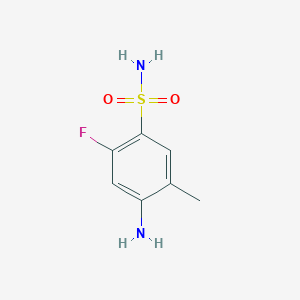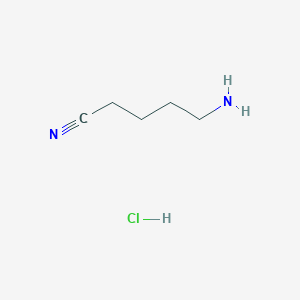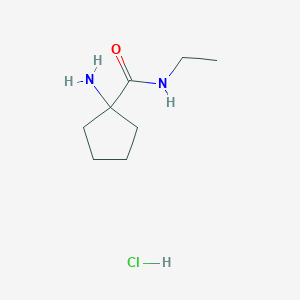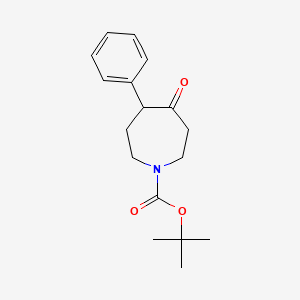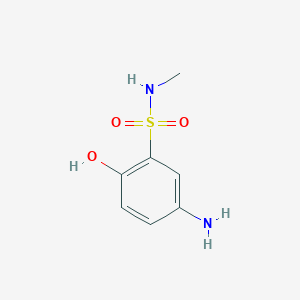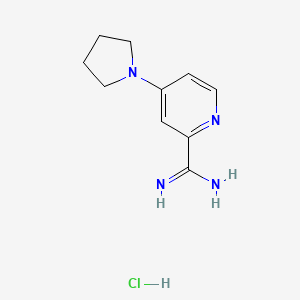
4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride
説明
“4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1803604-36-5 . It has a molecular weight of 263.17 . The molecule consists of a pyrrolidinyl group attached to the 4-position of pyridine .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N4.2ClH/c11-10(12)9-7-8(3-4-13-9)14-5-1-2-6-14;;/h3-4,7H,1-2,5-6H2,(H3,11,12);2*1H . This indicates that the compound has a pyrrolidinyl group attached to the 4-position of pyridine . It is stored at room temperature . The molecular weight of the compound is 263.17 .
科学的研究の応用
-
Pharmaceutical Research
- Pyrrolidine is a versatile scaffold used in drug discovery .
- It’s used to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- Bioactive molecules with target selectivity are characterized by the pyrrolidine ring and its derivatives .
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Diabetes Treatment
- Compounds containing the pyrrolidine ring have been found to reduce blood glucose .
- They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
-
Synthesis of Alkaloids and Unusual β-amino Acids
-
Catalysis
-
Allergy Medication
-
Pharmacologically Active Decorated Six-Membered Diazines
- Pyrimidine derivatives, which contain a pyrrolidine ring, are broadly applied in therapeutic disciplines .
- They have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
-
Selective Androgen Receptor Modulators (SARMs)
-
Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)
- A new series of cis-3,4-diphenylpyrrolidine derivatives have been developed as inverse agonists of RORγt .
- RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Replacing a non-stereochemical group with a stereochemical group was found to be beneficial for the activity of these compounds .
-
Base Catalyst
Safety And Hazards
特性
IUPAC Name |
4-pyrrolidin-1-ylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.ClH/c11-10(12)9-7-8(3-4-13-9)14-5-1-2-6-14;/h3-4,7H,1-2,5-6H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWZWSXUMJNGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)
